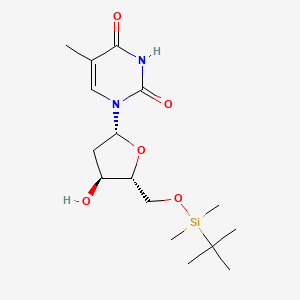
4-(3,5-Dimethylphenyl)aniline
Overview
Description
4-(3,5-Dimethylphenyl)aniline is an organic compound with the CAS Number: 444143-44-6 . It has a molecular weight of 197.28 and its IUPAC name is 3’,5’-dimethyl [1,1’-biphenyl]-4-amine .
Molecular Structure Analysis
The molecular structure of 4-(3,5-Dimethylphenyl)aniline consists of a biphenyl group where one of the phenyl rings is substituted with two methyl groups at the 3 and 5 positions and an amine group at the 4 position .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(3,5-Dimethylphenyl)aniline, focusing on six unique applications:
Pharmaceutical Intermediates
4-(3,5-Dimethylphenyl)aniline is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance the biological activity of drugs. This compound is particularly valuable in the development of anti-inflammatory and anticancer agents due to its ability to interact with specific biological targets .
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, 4-(3,5-Dimethylphenyl)aniline is utilized in the fabrication of OLEDs. Its unique electronic properties make it an excellent candidate for use in the emissive layers of OLEDs, contributing to improved efficiency and color purity. This application is crucial for the development of advanced display technologies and lighting solutions .
Dye Synthesis
This compound is also employed in the synthesis of dyes, particularly azo dyes, which are used in various industrial applications. The presence of the dimethylphenyl group enhances the stability and color properties of the dyes, making them suitable for use in textiles, printing, and other applications requiring vibrant and durable colors .
Polymer Additives
4-(3,5-Dimethylphenyl)aniline serves as an additive in polymer chemistry to improve the thermal and mechanical properties of polymers. It is used to enhance the stability and performance of polymers under various conditions, making it valuable in the production of high-performance materials for automotive, aerospace, and other demanding applications .
properties
IUPAC Name |
4-(3,5-dimethylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGQKYQHGKDPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)






![5-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2,3-triazole-4-carboxamide](/img/structure/B3041899.png)

![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)
